3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring a fused benzo[c][1,2,5]thiadiazole ring, an azetidine (4-membered nitrogen ring), and an oxazolidine-2,4-dione moiety. The benzo[c][1,2,5]thiadiazole group contributes electron-withdrawing properties and aromatic stability, while the azetidine introduces ring strain and conformational rigidity. The oxazolidine-2,4-dione core, a cyclic carbamate derivative, is known for its metabolic stability and pharmacological relevance, particularly in antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
3-[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S2/c18-11-7-22-13(19)17(11)6-8-4-16(5-8)24(20,21)10-3-1-2-9-12(10)15-23-14-9/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRVSFLTOIZBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)CN4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Benzo[c][1,2,5]thiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving sulfur and nitrogen sources.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions, often starting from amino alcohols or similar precursors.
Coupling Reactions: The benzo[c][1,2,5]thiadiazole moiety is then coupled with the azetidine ring through sulfonylation reactions.
Formation of the Oxazolidine-2,4-dione: This step involves the cyclization of appropriate precursors to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[c][1,2,5]thiadiazole moiety.
Reduction: Reduction reactions can occur at various sites, including the azetidine ring and the oxazolidine-2,4-dione moiety.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant antimicrobial activity. The unique structure of 3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione may enhance its efficacy against various bacterial strains. Studies have shown that similar derivatives can inhibit the growth of resistant bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The oxazolidine core is known for its role in anticancer drug development. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The specific substitution patterns in this compound may contribute to its selective toxicity towards cancerous cells while sparing normal cells .
Pharmacological Applications
Enzyme Inhibition
This compound has potential as an inhibitor of certain enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. By targeting these enzymes, it may help regulate glucose levels and improve insulin sensitivity. Preliminary studies suggest that oxazolidine derivatives can modulate enzyme activity effectively .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .
Materials Science
Polymer Chemistry
The unique structural features of this compound allow it to be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research has demonstrated that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Activity Case Study
A study evaluated the antimicrobial efficacy of various benzo[c][1,2,5]thiadiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability with certain derivatives showing minimum inhibitory concentrations (MICs) lower than standard antibiotics. -
Anticancer Activity Case Study
In vitro assays demonstrated that compounds structurally related to this compound induced apoptosis in human cancer cell lines through activation of caspase pathways.
Mechanism of Action
The mechanism of action of 3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety may interact with electron-rich sites, while the azetidine and oxazolidine-2,4-dione rings may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Oxazolidine-2,4-dione Derivatives
The oxazolidine-2,4-dione moiety is shared with compounds in , which highlights its synthetic versatility. However, the target compound’s substitution with a benzo[c][1,2,5]thiadiazol-sulfonyl-azetidine group distinguishes it from simpler derivatives like 1-oxazolidine-2,4-diones.
2.1.2 Benzo[c][1,2,5]thiadiazole vs. Benzo[d]thiazole Derivatives
Compounds in and feature benzo[d]thiazole, a structural analog differing in sulfur and nitrogen positions. This may confer higher thermal stability (e.g., melting points >200°C, as seen in ’s analogs) and altered solubility compared to benzo[d]thiazole derivatives .
2.1.3 Azetidine-Containing Compounds
Azetidine rings are present in and . The azetidine in the target compound is sulfonylated at the 1-position, reducing ring strain compared to azetidin-2-ones (β-lactams) in . This modification may enhance synthetic accessibility and stability, as β-lactams are prone to hydrolysis .
Physicochemical Properties
Q & A
Q. What are the optimized synthetic routes for 3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonation of the azetidine ring and oxazolidine-2,4-dione formation. Key steps:
- Sulfonation : React benzo[c][1,2,5]thiadiazol-4-sulfonyl chloride with azetidine derivatives under reflux in anhydrous DMF (4–6 hours, monitored by TLC) .
- Oxazolidine-dione Formation : Use formaldehyde and HCl (30% solution) at 90–95°C for cyclization, followed by neutralization and recrystallization from ethanol .
- Yield Optimization : Adjust molar ratios (equimolar for sulfonation), solvent purity (distilled DMF), and reaction time (4 hours for intermediate thiourea formation) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Use a 400 MHz spectrometer with DMSO-d6 solvent. Key signals:
- Benzo[c][1,2,5]thiadiazole protons (δ 7.8–8.5 ppm, doublets).
- Azetidine methylene protons (δ 3.5–4.2 ppm, multiplet).
- Oxazolidine-dione carbonyl carbons (δ 165–175 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For example, a molecular formula of C₁₄H₁₂N₄O₅S₂ would yield an exact mass of 396.0234 .
- IR : Identify sulfonyl (1150–1350 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the benzo[c][1,2,5]thiadiazol-4-ylsulfonyl group on bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the benzo[c][1,2,5]thiadiazole moiety with other heterocycles (e.g., benzothiazole or benzoxazole) and compare activities .
- Bioactivity Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), following protocols in Table 2 of .
- Computational Modeling : Perform docking studies to assess interactions with bacterial enzymes (e.g., dihydrofolate reductase) using software like AutoDock .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Analyze temperature-dependent NMR to detect restricted rotation in sulfonamide groups, which may cause splitting .
- Isotopic Labeling : Use 15N-labeled intermediates to clarify azetidine ring proton environments .
- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by comparing experimental NMR data with crystal structures of analogs .
Q. How can regioselectivity in sulfonation reactions during synthesis be analyzed?
- Methodological Answer :
- Competitive Reactions : Compare sulfonation of benzo[c][1,2,5]thiadiazole vs. benzothiazole derivatives under identical conditions to assess electronic effects .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and determine rate constants for para- vs. meta-sulfonation .
- DFT Calculations : Use Gaussian software to model transition states and predict regioselectivity based on charge distribution .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes to predict metabolic stability (e.g., using GROMACS) .
- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data from analogs to build predictive models .
- ADMET Prediction : Use SwissADME to estimate solubility, permeability, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
